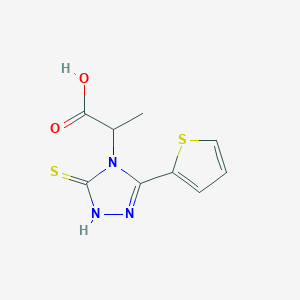
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has a molecular formula of C9H9N3O2S2 and a molecular weight of 255.3 g/mol . It features a triazole ring, a thiophene ring, and a propanoic acid moiety, making it a versatile molecule for various chemical and biological applications.
准备方法
The synthesis of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of thiocarbohydrazide with malic acid in the presence of dry pyridine . This reaction can be accelerated using microwave irradiation, which significantly reduces the reaction time compared to traditional thermal methods . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
化学反应分析
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide . These reactions can lead to the formation of different derivatives with potential applications in pharmaceuticals and other fields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 1,2,4-triazoles, including 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid, have shown potential as antimicrobial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antioxidant properties . In industry, they are used in the development of new materials and as intermediates in chemical synthesis.
作用机制
The mechanism of action of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The thiophene ring and mercapto group contribute to the compound’s ability to form strong interactions with metal ions and other biomolecules, enhancing its biological activity .
相似化合物的比较
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid can be compared with other similar compounds such as 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol and 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)acetamide . These compounds share the triazole and mercapto functionalities but differ in their additional substituents, which can influence their chemical and biological properties. The unique combination of the triazole, thiophene, and propanoic acid moieties in this compound makes it particularly versatile and valuable for various applications.
生物活性
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a triazole ring and a thiol group, contributes to its diverse biological properties.
- Molecular Formula : C9H9N3O2S2
- Molecular Weight : 255.32 g/mol
- CAS Number : 854137-71-6
This compound is characterized by its thiophene and triazole moieties, which are known to enhance biological interactions through various mechanisms.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The presence of the thiol group allows it to scavenge free radicals effectively, reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and may have implications for diseases associated with oxidative stress.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. For instance, in vitro tests demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
属性
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPVWYULUALKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














